molecular formula C12H14N2O B12314093 4-[(Oxan-4-yl)amino]benzonitrile

4-[(Oxan-4-yl)amino]benzonitrile

Cat. No.: B12314093
M. Wt: 202.25 g/mol
InChI Key: CNRANYWKQMBHMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-4-yl)amino]benzonitrile typically involves the reaction of benzonitrile derivatives with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(Oxan-4-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-ylbenzoic acid, while reduction may produce oxan-4-ylbenzylamine .

Scientific Research Applications

4-[(Oxan-4-yl)amino]benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Oxan-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxan-4-yl)amino]benzonitrile is unique due to the presence of both the oxan-4-yl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not possible with simpler compounds .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(oxan-4-ylamino)benzonitrile

InChI

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-12-5-7-15-8-6-12/h1-4,12,14H,5-8H2

InChI Key

CNRANYWKQMBHMC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=C(C=C2)C#N

Origin of Product

United States

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